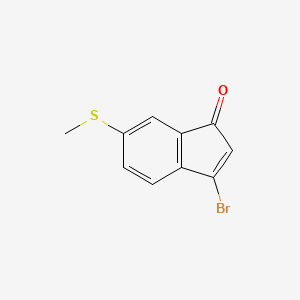
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one is an organic compound that belongs to the class of indenones It features a bromine atom at the 3-position and a methylsulfanyl group at the 6-position on the indenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(methylsulfanyl)-1H-inden-1-one typically involves the bromination of 6-(methylsulfanyl)-1H-inden-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the indenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the indenone ring.
Aplicaciones Científicas De Investigación
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(methylsulfanyl)-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine: Another compound with a similar bromine and methylsulfanyl substitution pattern but with a different core structure.
3-Bromo-6-(methylsulfanyl)-1-propyn-1-yl]isoquinoline: Features a similar substitution pattern but with an isoquinoline core.
Uniqueness
3-Bromo-6-(methylsulfanyl)-1H-inden-1-one is unique due to its indenone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its specific substitution pattern also makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propiedades
Número CAS |
138485-83-3 |
|---|---|
Fórmula molecular |
C10H7BrOS |
Peso molecular |
255.13 g/mol |
Nombre IUPAC |
3-bromo-6-methylsulfanylinden-1-one |
InChI |
InChI=1S/C10H7BrOS/c1-13-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-5H,1H3 |
Clave InChI |
GOOALRWTSANSEP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)C(=CC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
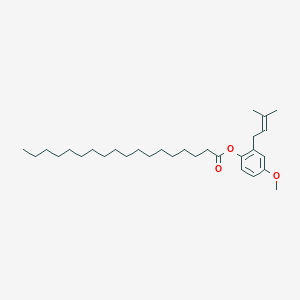
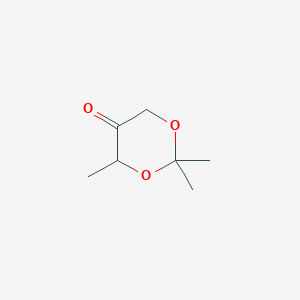
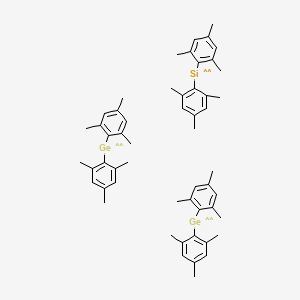
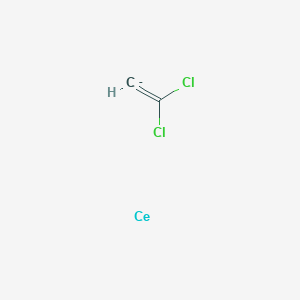
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
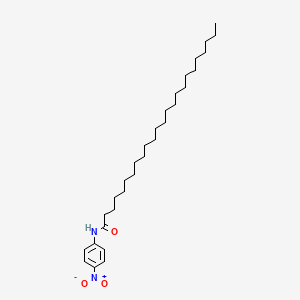
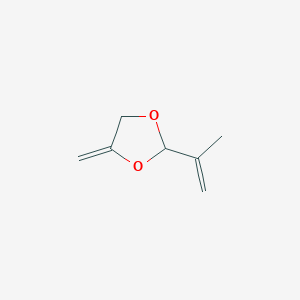
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)

